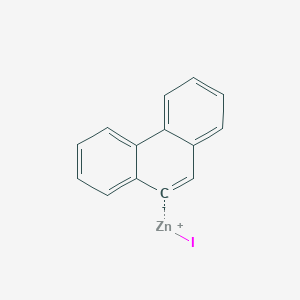

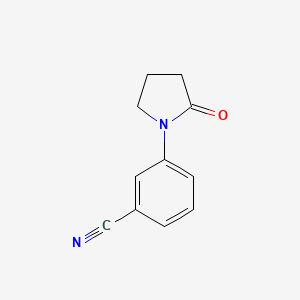

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Descripción general

Descripción

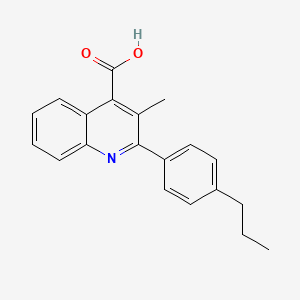

“4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The pyrimidine ring is an integral part of DNA and RNA, imparting diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Aplicaciones Científicas De Investigación

Antibacterial Activity

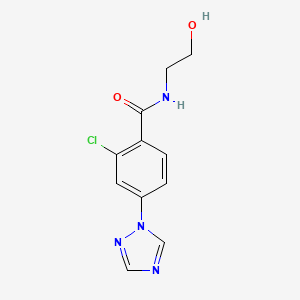

Pyrimidine derivatives have been shown to possess antibacterial properties. A study mentioned the development of novel 1,3-thiazolidine pyrimidine derivatives that exhibited antibacterial activity against a variety of bacterial strains . While this does not directly reference “4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine”, it suggests that similar compounds could be explored for their antibacterial potential.

Cancer Research

Compounds containing pyrimidine structures, such as ®-9bMS, have been identified as potent and selective inhibitors of certain tyrosine kinases with anticancer activity . This indicates that “4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine” could potentially be researched for its efficacy in cancer treatment.

Synthesis of New Amides

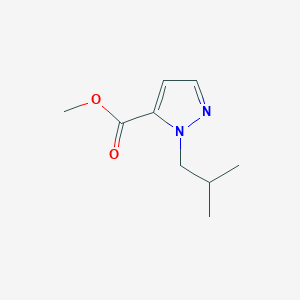

The synthesis of new carboxylic acid amides incorporating an N-methylpiperazine fragment has been documented . This process could be relevant for creating new compounds with “4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine” for various scientific applications.

Chemical Cataloging

Sigma-Aldrich lists “4-chloro-2-(4-methylpiperazin-1-yl)pyrimidine” in its chemical catalog, indicating its availability for research and development purposes . This suggests that the compound is recognized for its potential use in scientific studies.

Regioselective Synthesis

Research has shown regioselective synthesis involving pyrimidine derivatives, which could be applied to synthesize new derivatives of “4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine” for specific scientific needs .

Mecanismo De Acción

Target of Action

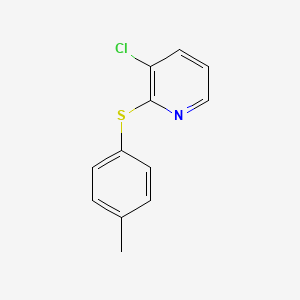

The primary target of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is the serotonin (5-HT) receptor sites . The serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

The compound interacts with its target through a nucleophilic aromatic substitution (SNAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution a general approach to the synthesis of a wide variety of pyrimidine derivatives . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .

Biochemical Pathways

The compound affects the serotonin signaling pathway . This pathway is of fundamental importance in mood regulation, anxiety, and happiness. Dysregulation of this pathway is frequently observed in mood disorders and anxiety disorders .

Pharmacokinetics

The compound’smelting point is 236-238 °C , and its boiling point is 344.0±52.0 °C . These properties may impact the compound’s bioavailability.

Result of Action

It is known that the compound has ahigh binding affinity with the serotonin (5-HT) receptor sites , which suggests that it may have a significant impact on mood regulation and anxiety.

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBBOBNXQPZNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine](/img/structure/B1648082.png)

![{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid](/img/structure/B1648089.png)

![1-[[4-(1-methylethoxy)phenyl]sulfonyl]Piperazine](/img/structure/B1648096.png)

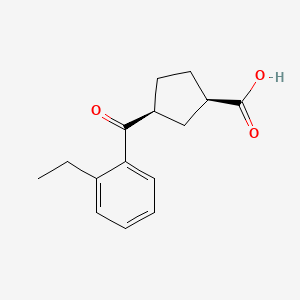

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648109.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648110.png)